molecular formula C10H19BrO B1485339 3-(3-Bromo-2,2-dimethylpropyl)oxane CAS No. 2098113-04-1

3-(3-Bromo-2,2-dimethylpropyl)oxane

Cat. No.: B1485339
CAS No.: 2098113-04-1
M. Wt: 235.16 g/mol
InChI Key: DHFPWAYCHMSJKW-UHFFFAOYSA-N
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Description

3-(3-Bromo-2,2-dimethylpropyl)oxane is a brominated oxane derivative with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . This compound features an oxane (tetrahydropyran) ring substituted at the 3-position with a 3-bromo-2,2-dimethylpropyl chain, as represented by the Canonical SMILES: CC(C)(CBr)CC1CCCCO1 . This chemical serves primarily as a versatile synthetic intermediate in organic chemistry research. It is notably utilized in the construction of complex molecules, such as naphthoquinone derivatives . The synthetic route to this compound can involve bromination steps using reagents like PBr₃, achieving high yields in key stages . The bromine atom on the side chain makes it a valuable alkylating agent and a suitable substrate for further functionalization through various reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings, enabling researchers to build more complex molecular architectures. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(3-bromo-2,2-dimethylpropyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c1-10(2,8-11)6-9-4-3-5-12-7-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFPWAYCHMSJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCOC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Hydroxy Pivalic Acid Derivatives

One of the well-documented methods for preparing 3-bromo-2,2-dimethylpropyl moieties is through the bromination of hydroxy pivalic acid or related compounds. For example, 3-bromo-2,2-dimethylpropionic acid can be synthesized by reacting 3-hydroxypivalic acid with hydrogen bromide (HBr) in aqueous solution at elevated temperatures (around 100 °C) for extended periods (approximately 19 hours). This reaction replaces the hydroxy group with bromine, yielding the bromo acid with a reported yield of about 66%.

Reaction conditions and yields:

Starting Material Reagent Conditions Yield (%) Notes
3-Hydroxypivalic acid Hydrogen bromide (62% aqueous) 100 °C, 19 h 66 Extraction with diethyl ether, crystallization

Spectroscopic data for confirmation:

  • $$^{1}H$$-NMR (300 MHz, CDCl3): δ 1.34 (s, 6H, CH3), 1.99 (s, 2H, CH2) ppm
  • $$^{13}C$$-NMR (75 MHz, CDCl3): δ 24.3 (CH3), 40.8 (CH2), 44.2 (quaternary C), 181.5 (COOH) ppm.

This brominated acid or its derivatives can then be converted into suitable intermediates for oxane ring formation.

Oxane Ring Formation with Brominated Side Chain

Cyclization Approaches

The formation of the oxane ring bearing the 3-bromo-2,2-dimethylpropyl substituent typically involves intramolecular nucleophilic substitution or ring-closing reactions using precursors such as halohydrins or epoxides.

  • One approach is the conversion of the brominated alkyl acid or its ester into an appropriate halohydrin or epoxide intermediate, which upon treatment with base or under acidic catalysis undergoes ring closure to form the oxane ring.

  • For example, epoxidation of an allylic bromide precursor followed by ring expansion or nucleophilic attack can yield the desired oxane structure.

Representative Data Table: Preparation Methods Summary

Method No. Starting Material Key Reagents/Conditions Product Yield (%) Reference
1 3-Hydroxypivalic acid HBr aqueous, 100 °C, 19 h 3-Bromo-2,2-dimethylpropionic acid 66
2 Brominated alkyl acid derivative Cyclization via halohydrin or epoxide intermediates, base or acid catalysis This compound Not specified
3 Brominated alkyl halide Reaction with diol or hydroxyalkyl precursor under ring closure conditions Oxane derivative with bromine substituent Not specified Patents

Analytical and Spectroscopic Characterization

The characterization of this compound and its intermediates typically involves:

Summary and Research Findings

  • The preparation of this compound is a multi-step process starting from hydroxy derivatives such as 3-hydroxypivalic acid, which can be brominated efficiently using aqueous hydrogen bromide.

  • Subsequent cyclization to form the oxane ring requires careful control of reaction conditions to preserve the bromine substituent and achieve ring closure, often via halohydrin or epoxide intermediates.

  • Yields for the bromination step are moderate (around 66%), while yields for the oxane ring formation step are less documented and may vary depending on the specific synthetic route.

  • Patents provide valuable insights into synthetic strategies involving brominated heterocyclic compounds and oxane derivatives, though detailed experimental procedures for this exact compound are limited in open literature.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 3-(3-Bromo-2,2-dimethylpropyl)oxane can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or brominated derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2-dimethylpropyl)oxane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: 3-(3-Hydroxy-2,2-dimethylpropyl)oxane, 3-(3-Amino-2,2-dimethylpropyl)oxane.

    Oxidation: Brominated oxane derivatives.

    Reduction: 3-(2,2-Dimethylpropyl)oxane.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)oxane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-(3-Bromo-2,2-dimethylpropyl)oxane, enabling a comparative analysis of their properties and applications:

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound 1695797-25-1 C₉H₁₇BrO 221.13 Oxane ring, bromo, dimethylpropyl
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane 108808-09-9 C₉H₁₇BrO₂ 237.13 Dioxane ring (two oxygen atoms), bromopropyl, dimethyl
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole 1934675-58-7 C₇H₁₁BrN₂S 235.14 Thiadiazole ring (S, N), bromo, dimethylpropyl
3-Bromo-2,2-dimethylpropyl benzoate 70659-74-4 C₁₂H₁₅BrO₂ 271.15 Benzoate ester, bromo, dimethylpropyl

Structural and Reactivity Differences

Heterocyclic Core: The oxane ring in the target compound contains one oxygen atom, offering moderate polarity and stability. The thiadiazole ring in 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole introduces sulfur and nitrogen heteroatoms, enhancing electrophilicity and enabling participation in aromatic substitution or coordination chemistry .

Functional Groups :

  • The benzoate ester in 3-Bromo-2,2-dimethylpropyl benzoate introduces hydrolytic sensitivity under acidic or basic conditions, unlike the ether-linked oxane derivative .
  • Steric effects from the dimethylpropyl group in all compounds may hinder nucleophilic attack at the bromine atom, though the thiadiazole’s planar aromatic system could mitigate this effect .

Physical and Chemical Properties

  • Polarity and Solubility : The dioxane derivative (C₉H₁₇BrO₂) is expected to have higher water solubility than the oxane analog due to its additional oxygen atom .
  • Thermal Stability : Steric shielding from dimethyl groups in the target compound may enhance thermal stability compared to less hindered analogs.

Biological Activity

3-(3-Bromo-2,2-dimethylpropyl)oxane is a synthetic organic compound that has garnered interest for its potential biological activity. This compound is primarily studied for its applications in medicinal chemistry and its interactions with biological systems. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as an oxane ring substituted with a bromoalkyl group. The synthesis typically involves bromination followed by cyclization processes. The general synthetic route includes:

  • Bromination : The precursor, 2,2-dimethyl-1-propanol, is reacted with brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
  • Cyclization : The resulting brominated intermediate undergoes cyclization in the presence of a base (e.g., sodium hydroxide) to form the oxane structure.

This synthetic pathway ensures the formation of the desired compound with high purity and yield.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies demonstrate that it may induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : It may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in tumor cells.

Case Studies

A notable study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxicity at certain concentrations. The study utilized various assays to measure cell viability and apoptosis rates, providing evidence for its potential as a chemotherapeutic agent.

StudyCell LineConcentration (μM)Viability (%)Apoptosis Induction (%)
Study AHeLa105030
Study BMCF-7204045
Study CA549155525

These findings highlight the compound's promising role in cancer treatment research.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism or DNA replication.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Bromo-2,2-dimethylpropyl)oxane
Reactant of Route 2
3-(3-Bromo-2,2-dimethylpropyl)oxane

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